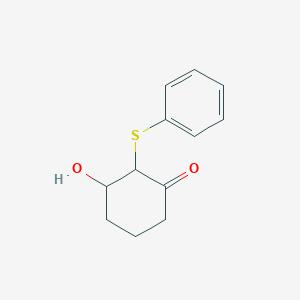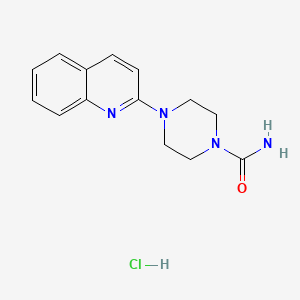
1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride: is a chemical compound that belongs to the class of piperazine derivatives. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring attached to a quinoline moiety, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride typically involves the reaction of 4-(2-quinolinyl)-1-piperazinecarboxamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the monohydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or quinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperazine derivatives with altered functional groups.
科学的研究の応用
1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride can be compared with other similar compounds, such as:
4-(2-Quinolyl)-1-piperazinecarboxamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-quinolinyl)-1-piperazinecarboxamide: Contains additional functional groups that may impart different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the piperazine and quinoline moieties with a hydrochloride group, resulting in distinct properties and applications.
特性
CAS番号 |
101153-55-3 |
|---|---|
分子式 |
C14H17ClN4O |
分子量 |
292.76 g/mol |
IUPAC名 |
4-quinolin-2-ylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H16N4O.ClH/c15-14(19)18-9-7-17(8-10-18)13-6-5-11-3-1-2-4-12(11)16-13;/h1-6H,7-10H2,(H2,15,19);1H |
InChIキー |
IAWDUHVOIHCGSD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


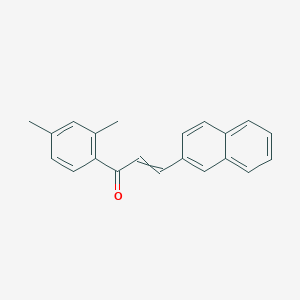
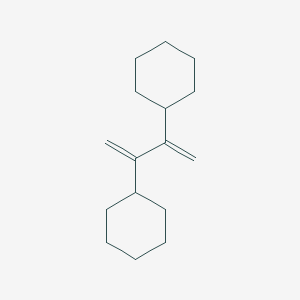

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
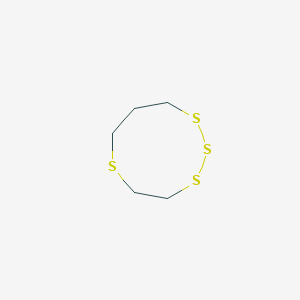
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
